molecular formula C12H11BrO3 B2617645 Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate CAS No. 1221725-86-5

Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate

Cat. No. B2617645
CAS RN: 1221725-86-5
M. Wt: 283.121
InChI Key: XTSDPFUKARXKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(bromomethyl)acrylate is an allylic alkylating reagent . It has a molecular formula of C6H9BrO2 .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate are not available, similar compounds like bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(bromomethyl)acrylate consists of a bromomethyl group attached to an acrylate ester .


Chemical Reactions Analysis

Ethyl 2-(bromomethyl)acrylate can be employed as an electrophile for various organometallic compounds. The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .


Physical And Chemical Properties Analysis

Ethyl 2-(bromomethyl)acrylate is a liquid at 20°C. It has a boiling point of 86°C at 20mmHg and a specific gravity of 1.40 at 20/20°C. Its refractive index is 1.48 .

Safety and Hazards

Ethyl 2-(bromomethyl)acrylate is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

While specific future directions for Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate are not available, similar compounds like 2-Bromoethyl ether are used in the manufacture of pharmaceuticals and crown ethers .

Mechanism of Action

Target of Action

It’s known that bromomethyl groups often participate in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate likely interacts with its targets through a mechanism involving the bromomethyl group. This group can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . For instance, in free radical reactions, a bromine atom is lost, leaving behind a radical that can participate in further reactions .

Biochemical Pathways

Reactions involving bromomethyl groups can lead to the formation of new carbon-carbon bonds . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation, such as the Suzuki–Miyaura cross-coupling reaction .

Result of Action

The compound’s bromomethyl group can participate in various reactions, leading to the formation of new compounds . These new compounds could potentially have various effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate can be influenced by various environmental factors. For instance, the reactivity of the bromomethyl group can be affected by the presence of other reactive species, the pH of the environment, and the temperature . Additionally, the compound’s stability could be influenced by factors such as light and heat.

properties

IUPAC Name

ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-8-5-3-4-6-9(8)16-10(11)7-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSDPFUKARXKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate

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